Agarospirol

Descripción general

Descripción

Agarospirol has topical anti-inflammatory activity.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Agarospirol is characterized by its unique molecular structure, which has been established through various analytical techniques. The compound is primarily noted for its presence in agarwood oil, which is extracted from infected Aquilaria trees. The extraction process typically involves steam distillation, yielding a complex mixture of bioactive compounds including this compound itself .

Therapeutic Applications

1. Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory effects of this compound. Research indicates that agarwood oil, which contains this compound, can significantly reduce inflammation markers such as COX-2 and TNF-α in various models. For instance, in animal studies involving intestinal injury induced by chemotherapy agents, treatment with agarwood oil led to decreased symptoms and improved histopathological outcomes . These findings suggest that this compound could be developed into therapeutic agents for conditions characterized by chronic inflammation.

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Compounds derived from agarwood have shown potential in modulating neurotransmitter activity, particularly GABA receptors, which are crucial for anxiety and depression management. In vivo studies have demonstrated that derivatives of this compound exhibit anxiolytic and antidepressant activities, indicating a promising avenue for mental health treatments .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. Agarwood extracts have shown inhibitory effects against several bacterial strains, including Staphylococcus aureus. This suggests that this compound may serve as a natural antimicrobial agent, potentially useful in treating infections resistant to conventional antibiotics .

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study involving rats subjected to induced intestinal inflammation, treatment with agarwood oil (containing this compound) resulted in:

- Significant reduction in inflammatory markers (NO, IL-17).

- Improvement in mucosal integrity and recovery indicators.

- Enhanced antioxidant activity (increased glutathione levels) compared to untreated controls.

These results support the potential use of this compound in managing inflammatory bowel diseases .

Case Study 2: Neuroprotective Efficacy

A double-blind study assessed the effects of an agarwood extract rich in this compound on patients with generalized anxiety disorder. Key findings included:

- Reduction in anxiety scores measured by standardized psychological assessments.

- Improvement in sleep quality and overall well-being.

- Low incidence of side effects compared to traditional anxiolytics.

This study underscores the therapeutic promise of this compound for mental health applications .

Análisis De Reacciones Químicas

Biotechnological Production

Microbial infection of Aquilaria malaccensis trees induces agarospirol production. Bacteria (Pantoea dispersa) and fungi (Penicillium polonicum) are effective agents, with GC-MS confirming this compound presence post-infection .

Photochemical Route

-

Photo-cycloaddition : Reaction of methyl 2,4-dioxopentanoate with 1,5-dimethyl-6-methylenecyclohexene forms a spirocyclic intermediate .

-

Retro-benzilic acid rearrangement : Converts intermediates into vetivan-type precursors .

-

Selective reduction : Zinc dust reduces specific double bonds, followed by Grignard reactions and deprotection to yield this compound .

Grignard Reactions

-

Keto ester modification : Conversion of keto esters into dienones via carbomethoxylation .

-

Grignard addition : Introduction of methyl groups to spiroketones, followed by aqueous acid treatment to form diols .

-

Hydrogenolysis : Reduction of allylic acetates to finalize the spirostructure .

GC-MS Data

This compound is identified via GC-MS with a retention time of 21.912 minutes and molecular ion peak at m/z 222 (C₁₅H₂₆O) . This aligns with its classification as an agarospirane-type sesquiterpenoid.

| Compound | Retention Time (min) | Molecular Formula | Type |

|---|---|---|---|

| This compound | 21.912 | C₁₅H₂₆O | Agarospirane-type |

| Hinesol | 22.051 | C₁₅H₂₆O | Guaiane-type |

| Guaiol | 22.273 | C₁₅H₂₆O | Guaiane-type |

Structural Relationships

This compound shares structural motifs with other sesquiterpenoids but distinguishes itself through its spirocyclic system:

-

β-Vetivone : A sesquiterpenoid with a distinct earthy aroma, synthesized via this compound intermediates .

-

Epihinesol : A diastereomer of this compound, differing in stereochemistry at the spirocenter .

-

Dihydroagarofuran : Found in agarwood, it lacks the spirocyclic framework but shares sesquiterpenoid properties .

This compound’s synthesis and production highlight its relevance in organic chemistry and biotechnology. Photochemical and Grignard-based methods enable precise stereochemical control, while microbial induction offers sustainable alternatives. GC-MS data confirms its structural identity, and comparisons with related compounds underscore its unique spirocyclic architecture .

Propiedades

Número CAS |

1460-73-7 |

|---|---|

Fórmula molecular |

C15H26O |

Peso molecular |

222.37 g/mol |

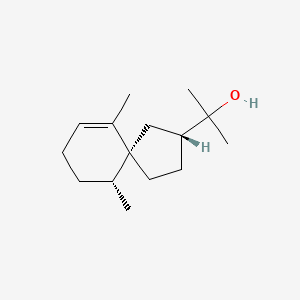

Nombre IUPAC |

2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m1/s1 |

Clave InChI |

ICWHTQRTTHCUHW-UHFFFAOYSA-N |

SMILES |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C |

SMILES isomérico |

C[C@@H]1CCC=C([C@@]12CC[C@H](C2)C(C)(C)O)C |

SMILES canónico |

CC1CCC=C(C12CCC(C2)C(C)(C)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2R-(2alpha,5beta)(R*)-isomer of hinesol agarospirol hinesol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.